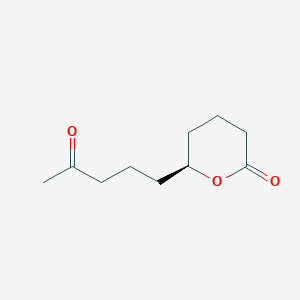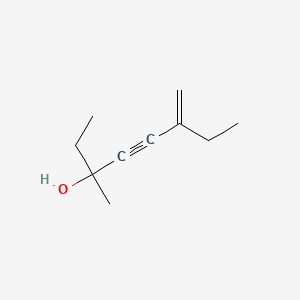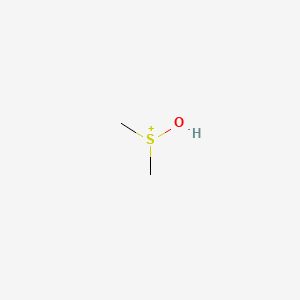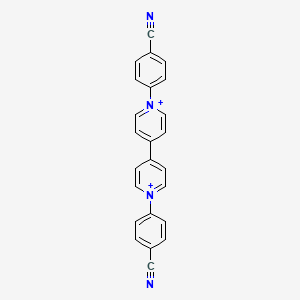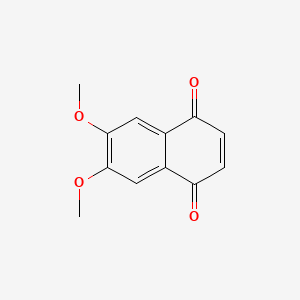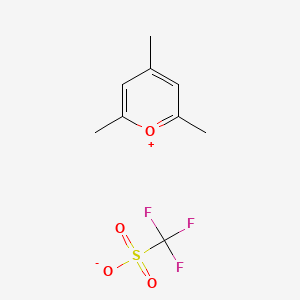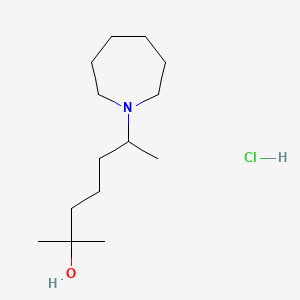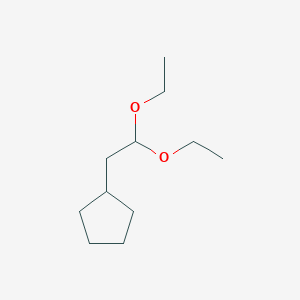![molecular formula C4F10Te B14672699 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane CAS No. 41055-97-4](/img/structure/B14672699.png)
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane: is a unique organotellurium compound characterized by the presence of multiple fluorine atoms and a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane typically involves the reaction of pentafluoroethyl telluride with a suitable fluorinated ethane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as palladium or nickel to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide or other higher oxidation state compounds.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of advanced materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane exerts its effects involves the interaction of the tellurium and fluorine atoms with target molecules. The tellurium atom can form bonds with various elements, while the fluorine atoms can enhance the compound’s stability and reactivity. The specific molecular targets and pathways depend on the context in which the compound is used, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2-Pentafluoro-2-methoxyethane
- 1,1,1,2,2-Pentafluoro-2-(fluoromethoxy)ethane
- 1,1,1,2,2-Pentafluoro-4-iodobutane
Uniqueness: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other fluorinated compounds. The combination of fluorine and tellurium atoms results in a compound with high stability, reactivity, and potential for diverse applications.
Eigenschaften
CAS-Nummer |
41055-97-4 |
|---|---|
Molekularformel |
C4F10Te |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethyltellanyl)ethane |
InChI |
InChI=1S/C4F10Te/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 |
InChI-Schlüssel |
BCHDDZVKOZIYDM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)[Te]C(C(F)(F)F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
